N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide
Vue d'ensemble
Description
N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and pro-inflammatory mediator.
Mécanisme D'action
N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide is a selective inhibitor of the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that has been implicated in the pathogenesis of various disease conditions. By inhibiting 20-HETE synthase, N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide reduces the production of 20-HETE, leading to a reduction in vasoconstriction and inflammation.
Biochemical and Physiological Effects:
N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension. It has also been shown to inhibit tumor growth and angiogenesis in animal models of cancer. In vitro, N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide has been shown to reduce inflammation, angiogenesis, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in animal models and cell culture models, making it a well-established tool for studying the role of 20-HETE in various disease conditions. However, N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide also has some limitations. It is a selective inhibitor of 20-HETE synthase, and its effects may be limited to the inhibition of 20-HETE synthesis. It may also have off-target effects that need to be considered in experimental design.
Orientations Futures
There are several future directions for research on N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide. One direction is to further investigate its potential therapeutic applications in various disease conditions. Another direction is to study its mechanism of action in more detail, including its off-target effects. Additionally, the development of more selective and potent inhibitors of 20-HETE synthase may lead to the development of more effective therapies for various disease conditions. Finally, the use of N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide in combination with other therapies may lead to synergistic effects and improved therapeutic outcomes.
Applications De Recherche Scientifique
N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide has been studied in animal models of cancer, hypertension, and ischemia-reperfusion injury. It has also been studied in vitro in cell culture models of inflammation, angiogenesis, and apoptosis.
Propriétés
IUPAC Name |
N-[(E)-hydroxyiminomethyl]-4-imidazol-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-11(13-7-14-17)9-1-3-10(4-2-9)15-6-5-12-8-15/h1-8,17H,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXUVJSMIFRPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC=NO)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/C=N/O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303994-74-3 | |
Record name | N-[(Hydroxyamino)methylene]-4-(1H-imidazol-1-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303994-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.